Ditridecyl peroxydicarbonate
Description
Contextualization of Peroxydicarbonates within Radical Polymerization Mechanisms
Radical polymerization is a chain reaction process involving three key steps: initiation, propagation, and termination. The process is fundamental to the production of a wide array of polymers from unsaturated monomers. nih.gov The initiation phase is where peroxydicarbonates, including ditridecyl peroxydicarbonate, play their essential role.
The process begins with the thermal decomposition of the initiator. The relatively weak oxygen-oxygen (O-O) bond in the peroxydicarbonate molecule cleaves under heat, a process known as homolytic cleavage, to form two highly reactive alkoxycarboxy radicals (ROCO•). ugent.be This can be represented by the following general reaction:
(ROCOO)₂ → 2 ROCO•
These resulting radicals are the primary agents that initiate the polymerization chain. They react with a monomer molecule (M), adding to its double bond and creating a new, larger radical.
ROCO• + M → ROCOM•
Historical Trajectories and Academic Significance of this compound Analogs in Polymer Synthesis
The utility of peroxydicarbonates as polymerization initiators has been recognized for many decades. Early research and industrial applications highlighted their effectiveness but also noted challenges, such as their potential for rapid, almost explosive, polymerization, particularly at room temperature. researchgate.net This led to significant research into controlling the polymerization rate. A key development was the in-situ formation of peroxydicarbonates within the polymerization system, which allowed for a more controlled release of radicals and safer, more manageable reactions at elevated temperatures. researchgate.net
While specific academic studies focusing solely on this compound are limited, extensive research has been conducted on its close chemical analogs. These long-chain peroxydicarbonates share similar structures and functionalities, and their study provides valuable insights into the behavior of this compound. Some of the most well-studied analogs include:
Dimyristyl peroxydicarbonate
Dicetyl peroxydicarbonate
Di(2-ethylhexyl) peroxydicarbonate
Di-n-butyl-peroxydicarbonate
These compounds have been instrumental in the production of PVC and other polymers. nih.govnouryon.com The length of the alkyl chain (like tridecyl, myristyl, or cetyl) influences the initiator's solubility in the monomer phase and can affect the properties of the final polymer. For instance, research into the use of peroxides like dimyristyl peroxydicarbonate has shown promise in creating long-chain branched polypropylene (B1209903), a method to enhance the material's melt strength.
Due to the limited availability of specific decomposition data for this compound, the following table presents the half-life temperatures for its close analogs, Dimyristyl peroxydicarbonate and Dicetyl peroxydicarbonate, which are used in similar applications. nouryon.comnouryon.com This data is crucial for determining the optimal temperature range for polymerization.
| Compound Name | CAS Number | Half-Life (10 hr) | Half-Life (1 hr) | Half-Life (1 min) |
|---|---|---|---|---|
| Dimyristyl Peroxydicarbonate | 53220-22-7 | 46°C | 62°C | 95°C |
| Dicetyl Peroxydicarbonate | 26322-14-5 | 48°C | 65°C | 99°C |
Research Imperatives and Future Directions for this compound Studies
The field of polymer science is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and specialized materials. Research into polymerization initiators like this compound is driven by several key imperatives.
A major trend is the development of "green" or bio-based initiators derived from renewable resources to reduce the environmental footprint of polymer production. researchgate.net While this compound is petroleum-based, future research may explore the synthesis of similar long-chain peroxydicarbonates from fatty acids sourced from biomass.
Furthermore, there is a growing demand for polymers with highly specific properties for advanced applications in electronics, automotive, and packaging. ugent.benouryon.com This necessitates precise control over the polymerization process. Future studies will likely focus on optimizing initiator systems, potentially using mixtures of peroxides, to fine-tune polymer architecture, such as creating specific degrees of branching or controlling molecular weight distribution. ugent.be The use of techniques like Continuous Initiator Dosing (CiD) is an area of active development to improve reactor efficiency and product quality in PVC production.
The push for a circular economy is also influencing research. Developing initiators that facilitate the "upcycling" of recycled plastics is a significant goal. Peroxides are being investigated for their role in reactive extrusion processes that can modify and improve the properties of recycled polymers, making them suitable for higher-value applications.
Finally, computational modeling and simulation are becoming increasingly important. ugent.be Advanced kinetic models that can accurately predict initiator efficiency and decomposition under various reaction conditions will enable better process design and optimization, reducing the need for extensive and costly experimental work.
Structure
2D Structure
Properties
CAS No. |
53220-21-6 |
|---|---|
Molecular Formula |
C28H54O6 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
tridecoxycarbonyloxy tridecyl carbonate |
InChI |
InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-27(29)33-34-28(30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
TUXIOAHIBIEZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Purity Assessment for Academic Research
Advanced Synthetic Approaches to Ditridecyl Peroxydicarbonate and Related Structures
The conventional synthesis of dialkyl peroxydicarbonates involves the reaction of an appropriate alkyl chloroformate with a solution of hydrogen peroxide under basic conditions. justia.com For this compound, this would involve reacting tridecyl chloroformate with hydrogen peroxide and a base like sodium hydroxide (B78521). google.com However, conventional batch processes for similar long-chain peroxydicarbonates can result in products with significant impurities, often in the range of 5-8 wt.%. researchgate.net Advanced methodologies focus on improving reaction control to maximize purity and yield.
Key parameters for optimization include:
Temperature: Low temperatures, typically between 0°C and 10°C, are crucial to minimize decomposition of the peroxide product.
pH Control: Maintaining optimal pH is necessary to facilitate the reaction while suppressing the hydrolysis of the chloroformate intermediate.
Reagent Concentration and Addition: A process using dilute aqueous hydrogen peroxide (10-35 wt.%) and dilute alkali metal hydroxide (20-40 wt.%) added to the chloroformate has been shown to produce high-purity peroxydicarbonate in high yields. google.com This method avoids the need for complex equipment to create colloidal dispersions. google.com
Continuous flow chemistry, particularly using microreactors, represents a significant advancement in the synthesis of organic peroxides. colab.ws These systems offer superior mass and heat transfer, allowing for precise temperature control and minimizing the risk of hazardous thermal runaways associated with exothermic peroxide synthesis. researchgate.net
Research on dicetyl peroxydicarbonate (a C16 analogue) demonstrates the power of this approach. Using a flow-focusing microreactor, highly pure (>99.5%) dicetyl peroxydicarbonate was synthesized from cetyl chloroformate and hydrogen peroxide with a yield of approximately 100% in less than 45 seconds. researchgate.net The issue of solid product clogging the microreactor was overcome by careful selection of reaction temperature. researchgate.net The study utilized response surface methodology to fine-tune parameters, identifying the flow rate of the continuous phase as the most critical factor influencing yield. researchgate.net These findings are directly applicable to the synthesis of this compound, offering a pathway to exceptionally pure material under safe and highly efficient conditions.
Below are the optimized conditions determined for the synthesis of the closely related dicetyl peroxydicarbonate in a microreactor system.
researchgate.net| Parameter | Optimal Value |
|---|---|
| Flow Rate (Continuous Phase) | 290 µL/min |
| Surfactant Concentration | 2.6 wt.% |
| Ethanol (Co-solvent) Concentration | 27 vol.% |
Analytical Validation of this compound Composition and Purity
To ensure the quality of synthesized this compound for research, a combination of analytical techniques is employed to confirm its structure and quantify its purity.
Titrimetric methods are standard for determining the active oxygen content, and thus the concentration, of a peroxide solution. Iodometric titration is a common approach where the peroxide oxidizes iodide ions to iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution. researchgate.net This method was used to confirm the assay of microreactor-synthesized dicetyl peroxydicarbonate. researchgate.net
Spectroscopic methods are essential for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the molecular structure of the synthesized peroxydicarbonate by analyzing the chemical shifts and integration of protons on the alkyl chains. researchgate.netgoogle.com
Infrared (IR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) groups of the peroxydicarbonate linkage. google.com In-situ ATR-FTIR has been used to monitor the thermal decomposition of other dialkyl peroxydicarbonates. uwo.ca
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the main peroxydicarbonate compound from impurities. google.com A reversed-phase C18 column is typically effective for analyzing organic peroxides. google.com For a long-chain, non-polar molecule like this compound, a mobile phase consisting of acetonitrile (B52724) and water would be a logical starting point for method development. sielc.com
Impurity profiling is crucial for understanding the quality of the synthesized material. The goal is to identify and quantify any byproducts or unreacted starting materials. Based on the synthetic route, potential impurities can be predicted.
| Impurity | Potential Source | Reference |
|---|---|---|
| Tridecyl Alcohol (Tridecanol) | Hydrolysis of tridecyl chloroformate or the final product | google.com |
| Tridecyl Chloroformate | Unreacted starting material | |
| Hydrogen Peroxide | Unreacted starting material | |
| Di-tridecyl carbonate | Side reactions or decomposition |
Strategies for Enhancing Storage Stability of Peroxydicarbonates in Research Contexts
Organic peroxides are inherently thermally unstable. justia.com Their stability is often characterized by the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. nih.govacs.org A higher SADT indicates greater thermal stability. For peroxydicarbonates, stability is influenced by the structure of the alkyl group; bulkier or longer chains tend to increase stability.
| Compound | SADT (°C) |
|---|---|
| Di(n-propyl) peroxydicarbonate | -5.0 |
| Di-sec-butyl peroxydicarbonate | 0.0 |
| Di-n-butyl peroxydicarbonate | 5.0 |
| Bis(4-tert-butylcyclohexyl) peroxydicarbonate | 40.0 |
Diesters of Unsaturated Dicarboxylic Acids: These can be added during the manufacturing process to enhance safety and improve the thermal stability of the final product during storage. google.com
Cyclic α-Diketone Compounds: These have been shown to increase the onset temperature of decomposition for peroxydicarbonate solutions in a concentration-dependent manner. justia.com
Other Additives: Historically, compounds like hydroquinone (B1673460) and phenols have been used, but these can contaminate subsequent reactions where the peroxide is used as an initiator. google.com
For academic research, where the peroxide may be stored for extended periods, the addition of a non-interfering stabilizer at a low concentration or ensuring storage at appropriately low, controlled temperatures are the primary strategies to maintain the compound's integrity.
Mechanistic Investigations of Radical Generation and Decomposition
Unimolecular Decomposition Pathways of Ditridecyl Peroxydicarbonate Radicals
The thermal decomposition of this compound is initiated by the homolytic cleavage of the labile oxygen-oxygen (O-O) bond. This unimolecular process is the primary step in the generation of radicals and is highly sensitive to temperature. researchgate.net The decomposition results in the formation of two tridecyloxycarbonyloxyl radicals (C₁₃H₂₇OC(O)O•).
The decomposition can proceed through two principal pathways, largely influenced by the nature of the alkyl (R) group:
One-bond cleavage (Stepwise Pathway): The initial and rate-determining step is the homolysis of the O-O bond, yielding two alkoxycarbonyloxyl radicals. nih.gov For initiators with electron-donating alkyl groups, such as the tridecyl group, this pathway is considered favorable. nih.gov Following their formation, these primary radicals can undergo a secondary decomposition step, decarboxylation, to produce a tridecyl radical (•C₁₃H₂₇) and a molecule of carbon dioxide (CO₂).
Reaction Scheme:
(C₁₃H₂₇OC(O)O)₂ → 2 C₁₃H₂₇OC(O)O•
C₁₃H₂₇OC(O)O• → •C₁₃H₂₇ + CO₂
Two-bond cleavage (Concerted Pathway): In this mechanism, the O-O bond and one of the C-O bonds break simultaneously. nih.gov This pathway can also be followed by the decomposition of the resulting radical. Theoretical studies on similar peroxydicarbonates suggest that the energy barriers for different decomposition pathways are determined by the nature of the R groups. nih.gov
The tridecyl group, being a long alkyl chain, is considered an electron-donating group, which favors the stepwise decomposition pathway. The stability of the resulting alkyl radical also plays a role in the decomposition mechanism.
Elucidation of Primary Radical Initiation Events in Polymerization Systems
In the context of polymerization, the radicals generated from the decomposition of this compound serve as initiators. The process begins when the thermally generated tridecyloxycarbonyloxyl or tridecyl radicals react with a monomer unit, typically a vinyl monomer, creating an active center from which a polymer chain can grow. researchgate.netontosight.ai
The primary initiation events are as follows:
Addition to Monomer: The initiating radical (R•, which can be either C₁₃H₂₇OC(O)O• or •C₁₃H₂₇) adds to the double bond of a monomer molecule (M), forming a new radical species (RM•). This new radical then propagates the polymerization by adding to subsequent monomer units.
Reaction: R• + M → RM•
Initiator Efficiency: The efficiency of the initiator is a measure of how many of the generated radicals successfully start a polymer chain. Not all radicals initiate polymerization due to competing reactions such as primary recombination, where two radicals recombine within the solvent cage before they can react with a monomer. The long tridecyl chains may influence the mobility of the radicals and the likelihood of cage recombination.
The choice between the primary tridecyloxycarbonyloxyl radical and the secondary tridecyl radical as the main initiating species depends on the rate of decarboxylation. For some dialkyl peroxydicarbonates with linear alkyl groups, the alkoxycarbonyloxyl species are the primary fragments found as end-groups in the resulting polymer. researchgate.net
Kinetic Analysis of Peroxydicarbonate Homolysis and Radical Formation Rates
The decomposition of organic peroxides like this compound generally follows first-order kinetics, particularly in dilute solutions. researchgate.netlondonmet.ac.uk The rate of decomposition is highly dependent on temperature and can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).
The table below presents typical decomposition data for various dialkyl peroxydicarbonates, which illustrates the effect of the alkyl group structure on thermal stability. It is expected that this compound would have a half-life profile within the range of other long-chain aliphatic peroxydicarbonates.
| Dialkyl Peroxydicarbonate | 10-hr Half-Life Temp. (°C) | 1-hr Half-Life Temp. (°C) | SADT (°C) |
|---|---|---|---|
| Di(n-propyl) peroxydicarbonate | 49 | 64 | -5 |
| Di(n-butyl) peroxydicarbonate | 49 | 64 | 5 |
| Di(2-ethylhexyl) peroxydicarbonate | 44 | 61 | 5 (75% solution) |
| Dicetyl peroxydicarbonate | 65 | 81 | 40 |
| Dimyristyl peroxydicarbonate | 65 | 81 | 40 |
Data sourced from publicly available supplier information for illustrative purposes.
The rate of radical formation is directly proportional to the rate of peroxide decomposition and the initiator efficiency. Kinetic studies on other peroxides have been performed using techniques like differential scanning calorimetry (DSC) to determine kinetic parameters such as activation energy and reaction order. researchgate.netresearchgate.net
Influence of Environmental Factors on Initiator Efficiency and Radical Yield
Solvent Effects: The choice of solvent can affect the rate of decomposition and the initiator efficiency. Solvent viscosity can influence the cage effect, where primary radicals are trapped in a "cage" of solvent molecules, increasing the probability of recombination and thus lowering the initiator efficiency. Studies on other peroxides have shown that activation energies for decomposition can vary with the solvent used. cdnsciencepub.com
Temperature: As a thermally sensitive compound, temperature is the most critical factor. researchgate.net Increasing the temperature increases the rate of homolysis, leading to a higher rate of radical generation. However, excessively high temperatures can lead to a very rapid, potentially explosive, decomposition. noaa.govnoaa.gov For many peroxydicarbonates, stringent temperature control is necessary for safe storage and handling. arkema.comnoaa.govnoaa.govnih.gov
Presence of Contaminants: The decomposition of peroxydicarbonates can be accelerated by the presence of certain contaminants, such as transition metal ions, amines, and strong acids or bases. noaa.govnoaa.gov These substances can induce decomposition through redox reactions, leading to a loss of efficiency and potentially hazardous conditions.
Induced Decomposition: Radicals present in the system can attack the parent peroxydicarbonate molecule, leading to a chain decomposition process. This "induced decomposition" can result in a reaction order greater than one and can be suppressed by radical scavengers. This phenomenon has been observed in other peroxides and is a key consideration for accurate kinetic modeling.
The table below summarizes the influence of various environmental factors on the decomposition of dialkyl peroxydicarbonates in general.
| Factor | Influence on Decomposition and Radical Yield |
|---|---|
| Temperature | Rate of decomposition increases exponentially with temperature. Higher temperatures lead to higher radical yield up to a point, beyond which explosive decomposition can occur. |
| Solvent Viscosity | Higher viscosity can increase the cage effect, leading to lower initiator efficiency due to radical recombination. |
| Solvent Polarity | Can influence the stability of radical intermediates and transition states, altering the decomposition rate. |
| Contaminants (e.g., metal ions, amines) | Can catalyze decomposition, often in an uncontrolled manner, reducing the effective radical yield for initiation and posing a safety hazard. |
| Oxygen | Can affect decomposition kinetics, sometimes leading to autocatalytic behavior in other peroxide systems. researchgate.net |
Applications in Polymerization Research
Homopolymerization Studies Initiated by Ditridecyl Peroxydicarbonate
Homopolymerization, the process of forming a polymer from a single type of monomer, is a primary application for peroxydicarbonate initiators. The choice of initiator is critical as it can influence reaction rates, polymer molecular weight, and microstructure.
This compound and other dialkyl peroxydicarbonates are classified as rapid initiators, making them highly effective for the polymerization of vinyl chloride monomer (VCM). google.comgoogle.com They are typically employed in aqueous suspension polymerization processes conducted at temperatures between 50 and 70°C. google.com The polymerization of VCM is unique in that the resulting poly(vinyl chloride) (PVC) is insoluble in its own monomer. free.fr This leads to a precipitation polymerization process where the growing polymer chains separate from the liquid monomer phase. free.fr The process is typically carried out in a suspension system, where VCM is dispersed as droplets in water with the aid of dispersing stabilizers. gohsenol.com This method produces PVC as particulate grains, with sizes often ranging from 100 to 180 µm. free.frgohsenol.com
The microstructure of the resulting PVC is influenced by the reaction conditions. Structural defects can form during polymerization, which may affect the polymer's thermal stability. researchgate.net Research into the polymerization mechanism shows that side reactions, such as intramolecular hydrogen abstraction (backbiting) by radicals like the n-tridecyl radical, can occur, leading to the formation of branches in the polymer chain. researchgate.net
Table 1: Typical Process Parameters for Vinyl Chloride Suspension Polymerization using Dialkyl Peroxydicarbonate Initiators
| Parameter | Value / Range | Source |
|---|---|---|
| Polymerization Method | Aqueous Suspension | google.comgoogle.com |
| Monomer | Vinyl Chloride (VCM) | google.com |
| Initiator Family | Dialkyl Peroxydicarbonates | google.comgoogle.com |
| Typical Temperature | 50 - 70 °C | google.com |
| Initiator Half-Life (1 hr) | ~56 - 67 °C | google.com |
| Resulting Polymer | Poly(vinyl chloride) (PVC) | free.fr |
| Particle Size | 50 - 200 µm | gohsenol.com |
In the synthesis of low-density polyethylene (B3416737) (LDPE), peroxydicarbonates are utilized as efficient initiators in high-pressure polymerization processes. alitapolymer.comresearchgate.net This industrial process is carried out under demanding conditions, with pressures ranging from 160 to 350 MPa (approximately 1600 to 3500 bar) and temperatures reaching up to 350°C. researchgate.netgoogle.com The polymerization can be conducted in either tubular or autoclave reactors. alitapolymer.comresearchgate.net
Research conducted in autoclave pilot plants has demonstrated the suitability of difunctional organic peroxides for LDPE synthesis. researchgate.net In these studies, polymerization is carried out at pressures around 1700 bar and temperatures between 180 and 290°C. researchgate.net The initiator influences key outcomes such as monomer conversion and specific peroxide consumption. researchgate.net To achieve a broad reactivity range across the varying temperatures in the reactor, peroxydicarbonates are often used in combination with other peroxide initiators. alitapolymer.comnouryon.com The high exothermicity of ethylene (B1197577) polymerization necessitates careful control of reaction parameters to manage heat removal and ensure the desired polymer properties, such as molecular weight and degree of branching. google.com
Table 2: High-Pressure Ethylene Polymerization Conditions for LDPE Synthesis
| Parameter | Value / Range | Source |
|---|---|---|
| Process | High-Pressure Free Radical Polymerization | researchgate.net |
| Reactor Type | Tubular or Stirrer Autoclave | alitapolymer.comresearchgate.net |
| Pressure | 1700 - 3500 bar (170 - 350 MPa) | researchgate.netgoogle.com |
| Temperature | 180 - 290 °C | researchgate.net |
| Initiator | Difunctional Organic Peroxides (e.g., Peroxydicarbonates) | alitapolymer.comresearchgate.net |
| Application | Production of Low-Density Polyethylene (LDPE) | alitapolymer.comgoogle.com |
Peroxydicarbonates are effective initiators for the polymerization of acrylate (B77674) and methacrylate (B99206) monomers. nouryon.comnouryon.com Kinetic studies on the polymerization of monomers like methyl methacrylate (MMA) and dodecyl methacrylate (DDMA) show that the choice and functionality of the initiator significantly impact the reaction rate and the molecular mass of the resulting polymer. chem-soc.si Research comparing monofunctional and bifunctional peroxide initiators found that bifunctional initiators can lead to higher polymerization rates and high molecular masses simultaneously. chem-soc.si The rate of polymerization is also influenced by the monomer itself, with studies showing the rate order to be DDMA > MMA. chem-soc.si
The stereochemistry, or tacticity, of the resulting polymer can be influenced by polymerization conditions, particularly temperature. winona.edu For poly(methyl methacrylate) (PMMA), the arrangement of chiral centers along the polymer chain determines whether it is isotactic, syndiotactic, or atactic. winona.edu While theoretical principles suggest that lower polymerization temperatures should favor a higher proportion of syndiotactic placements, some experimental studies have found that tacticity remains relatively constant across a range of temperatures, whereas molecular weight consistently decreases with increasing temperature. winona.edu The rate of polymerization is also affected by the concentration of the initiator; increasing the initiator concentration generally leads to a higher rate of polymerization but can result in a lower final monomer conversion and lower molecular weight. researchgate.netmdpi.com
Table 3: Factors Influencing (Meth)acrylate Polymerization Kinetics and Properties
| Influencing Factor | Effect on Polymerization | Source |
|---|---|---|
| Initiator Functionality | Bifunctional initiators can increase reaction rate and molecular mass. | chem-soc.si |
| Initiator Concentration | Higher concentration increases polymerization rate but may lower final conversion and molecular weight. | researchgate.netmdpi.com |
| Monomer Type | The chemical structure of the monomer affects the overall rate of polymerization. | chem-soc.si |
| Polymerization Temperature | Higher temperatures typically decrease the molecular weight of the polymer. | winona.edu |
| Stereochemical Control | Temperature can influence the tacticity (stereochemistry) of the polymer chain. | winona.edu |
The free-radical polymerization of styrenic monomers, initiated by peroxides, proceeds through a well-understood chain mechanism involving initiation, propagation, and termination steps. umn.edulibretexts.org After the initiator decomposes to form primary radicals, these radicals add to the double bond of a styrene (B11656) monomer, initiating the growth of a polymer chain. stacoat.com
Propagation is the step where the newly formed radical adds to successive monomer units, rapidly increasing the chain length. stacoat.commdpi.com The reaction propagates as the radical center is regenerated at the end of the growing chain with each monomer addition. libretexts.org
Termination brings the chain growth to a halt. For styrene polymerization, termination occurs predominantly through the combination (or coupling) of two growing polymer chain radicals to form a single, non-reactive polymer chain. umn.edu Another possible, though less significant for styrene, termination pathway is disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. mdpi.com These termination events are random and have a significant impact on the final molecular weight and molecular weight distribution of the polystyrene. libretexts.org
The utility of peroxydicarbonate initiators extends beyond the major commodity plastics. They are also employed in the polymerization of a variety of other vinyl monomers. These include:
Vinylidene chloride , often used in copolymerizations. alitapolymer.comnouryon.com
Acrylates and Methacrylates , a broad class of monomers used for producing acrylic polymers. nouryon.comnouryon.com
Diethylene bis(allyl carbonate) , a monomer used to produce optical-quality resins and lenses. google.com
Other ethylenically unsaturated monomers , for which peroxydicarbonates can serve as effective initiators for polymerization and curing applications. google.com
The ability to initiate polymerization for such a diverse range of monomers highlights the versatility of peroxydicarbonates in polymer science. nih.gov
Copolymerization Dynamics and Monomer Reactivity Ratios
When two or more different monomers are polymerized together, the process is known as copolymerization. The resulting polymer's composition and sequence distribution are governed by the relative reactivities of the monomers towards the growing radical chains. rsc.org This relationship is quantified by monomer reactivity ratios (r₁ and r₂). nih.gov
The reactivity ratio is the ratio of the rate constant for a radical adding to a monomer of its own kind to the rate constant for it adding to the other monomer. kpi.ua
If r₁ > 1 , the growing chain radical M₁* prefers to add to monomer M₁.
If r₁ < 1 , the growing chain radical M₁* prefers to add to monomer M₂.
If r₁ ≈ 1 , there is little preference, leading to a random copolymer.
If r₁ and r₂ are both close to 0 , there is a strong tendency for alternation between the monomers.
If the product r₁r₂ = 1 , an ideal or random copolymer is formed, with the composition determined by the feed ratio and monomer reactivities. researchgate.net
The accurate determination of these ratios is crucial for controlling the final properties of the copolymer. rsc.orgnih.gov Methodologies for determining reactivity ratios often involve conducting several polymerization reactions at low monomer conversion with different initial monomer compositions and then analyzing the resulting copolymer composition. iupac.org
Table 4: Interpretation of Monomer Reactivity Ratios (r₁, r₂) in Copolymerization
| Value of Reactivity Ratios | Interpretation of Polymer Structure | Source |
|---|---|---|
| r₁ > 1, r₂ < 1 | Tendency to form a blocky copolymer, rich in M₁. | kpi.ua |
| r₁ < 1, r₂ > 1 | Tendency to form a blocky copolymer, rich in M₂. | kpi.ua |
| r₁ ≈ r₂ ≈ 1 | Random incorporation of monomers. | researchgate.net |
| r₁ ≈ r₂ ≈ 0 | Strong tendency for alternating monomer incorporation (M₁M₂M₁M₂...). | kpi.ua |
| r₁r₂ = 1 | Ideal copolymerization; composition follows feed ratio and reactivities. | researchgate.net |
Advanced Polymerization Process Methodologies Utilizing this compound
The selection of a polymerization process is critical and depends on the monomer, desired polymer properties, and production scale. This compound, being an oil-soluble initiator, is particularly suited for certain methodologies.
Suspension Polymerization: Particle Morphology and Reactor Performance
Suspension polymerization is the dominant global process for producing Polyvinyl Chloride (PVC), accounting for approximately 80-85% of production. preprints.org This method involves dispersing droplets of vinyl chloride monomer (VCM), containing a monomer-soluble initiator like this compound, in an aqueous phase with the help of suspending agents and agitation. mdpi.comfree.fr Each monomer droplet acts as a tiny bulk reactor, and the surrounding water serves as an efficient heat transfer medium, which is crucial for managing the highly exothermic nature of VCM polymerization (106 kJ/mol). preprints.orgmtrjem.com
The choice of initiator is a determining factor for the final properties of the polymer resin, largely because its decomposition rate dictates the viable reaction temperature. Long-chain peroxydicarbonates are frequently used for PVC grades that require lower polymerization temperatures. For instance, Dicetyl peroxydicarbonate (a compound closely related to this compound) is applied in a temperature range of 45°C to 65°C. nouryon.comalitapolymer.com This temperature control is vital, as it directly influences the particle morphology of the resulting PVC resin. Key morphological properties affected include:
Porosity: The porosity of PVC grains, which affects plasticizer absorption, is influenced by the aggregation of primary particles formed within the monomer droplets. preprints.org The polymerization conditions, set by the initiator's activity, can alter the formation of this internal structure. Using a mixture of initiators with different activities, including peroxydicarbonates, has been shown to result in PVC grains with lower porosity compared to other productivity-enhancing methods. researchgate.net
Particle Size Distribution (PSD): A narrow PSD is desirable for producing high-quality PVC resin with low levels of "fish-eyes" (unplasticized particles). nouryon.comalitapolymer.com Initiators that are quickly and evenly distributed in the monomer phase, like peroxydicarbonates, contribute to achieving a more uniform particle size. nouryon.comalitapolymer.com Studies have shown that using an optimized mixture of initiators can produce particles with the same PSD as a standard control process, whereas other methods like non-isothermal polymerization may broaden the distribution. researchgate.net
Surface Morphology: The use of specific initiator systems can lead to particles that are more regularly shaped with smoother surfaces. preprints.orgresearchgate.net
Table 1: Properties of a Representative Long-Chain Peroxydicarbonate Initiator (Dicetyl Peroxydicarbonate) This table presents data for Dicetyl peroxydicarbonate, a compound structurally similar to this compound and used in the same applications.
| Property | Value | Significance in Suspension Polymerization |
|---|---|---|
| Chemical Name | Dicetyl peroxydicarbonate | Initiator for vinyl chloride polymerization. specialchem.com |
| Typical Application Temperature | 45°C - 65°C | Sets the reaction temperature, which controls molecular weight and particle morphology. nouryon.com |
| 10-hour Half-Life (t½) | 48°C | Defines the temperature at which the initiator decomposes at a moderate, controllable rate, crucial for optimizing reaction time. nouryon.com |
| 1-hour Half-Life (t½) | 65°C | Indicates a faster decomposition rate, suitable for processes requiring higher throughput or for use in combination with slower initiators. nouryon.com |
| SADT (Self-Accelerating Decomposition Temperature) | 40°C | The lowest temperature at which the material may undergo self-accelerating decomposition in its transport packaging. nouryon.com |
Emulsion Polymerization: Colloidal Stability and Particle Formation Mechanisms
Emulsion polymerization involves dispersing a monomer in an aqueous medium with an emulsifier to form a stable emulsion. Initiation typically occurs in the aqueous phase using a water-soluble initiator. The resulting polymer particles are stabilized by the emulsifier, forming a colloidal dispersion known as a latex.
While highly effective, the use of oil-soluble initiators like this compound in conventional emulsion polymerization is less common. This is because the primary mechanism involves the generation of free radicals in the water phase, which then enter the monomer-swollen micelles to initiate polymerization. However, oil-soluble initiators can be employed in variations of the process, such as inverse emulsion polymerization (where water-soluble monomers are polymerized in a non-aqueous continuous phase) or through miniemulsion polymerization, where initiator is dissolved within pre-formed monomer droplets. Furthermore, the development of redox initiator systems, which can generate radicals at much lower temperatures, has become prominent in emulsion polymerization, offering enhanced control over reaction kinetics. nouryon.com
Bulk Polymerization: Thermal Management and Conversion Control
Bulk polymerization is the simplest method, involving only the monomer and a dissolved initiator. taylorandfrancis.comgacbe.ac.in This process yields a polymer with high purity, as no solvents or emulsifiers are present. gacbe.ac.in However, the two major challenges in bulk polymerization are thermal management and conversion control. taylorandfrancis.com The polymerization is often highly exothermic, and as the reaction proceeds, the viscosity of the medium increases dramatically. gacbe.ac.in This rise in viscosity hinders heat dissipation and can impede the termination of growing polymer chains, leading to an uncontrolled acceleration of the reaction rate known as autoacceleration or the gel effect, which can be hazardous. taylorandfrancis.comgacbe.ac.in
The choice of initiator is critical for managing these issues. An initiator must be selected that provides a controlled rate of radical generation at the desired polymerization temperature. Peroxydicarbonates can be used in the mass (bulk) polymerization of vinyl chloride. nouryon.comalitapolymer.com The process requires robust reactor cooling systems to prevent thermal runaway. mtrjem.com Controlling the initiator concentration and temperature profile is essential to manage the conversion rate and prevent the reaction from becoming uncontrollable.
Solution Polymerization: Solvent Effects on Chain Transfer and Propagation
In solution polymerization, the monomer and initiator are dissolved in a non-reactive solvent. wikipedia.org The solvent serves two main purposes: it acts as a heat sink to absorb the heat of reaction, and it reduces the viscosity of the mixture, allowing for better thermal control and preventing autoacceleration. wikipedia.org
A significant drawback of this method is the potential for chain transfer reactions with the solvent. wikipedia.org In a chain transfer event, a growing polymer radical abstracts an atom (like hydrogen or a halogen) from a solvent molecule, terminating the polymer chain and creating a new radical on the solvent. rubbernews.com This new radical can then initiate another polymer chain. This process generally leads to the formation of polymers with lower molecular weights than those produced in bulk or suspension polymerization. wikipedia.org The extent of this effect is quantified by the chain transfer constant (Cs) of the solvent. Studies on the polymerization of vinyl chloride in solvents like chlorobenzene (B131634) have shown that degradative reactions with the solvent can significantly alter the polymerization kinetics and the molecular weight of the resulting polymer. rsc.org Therefore, while this compound could be used in solution polymerization, the choice of solvent would be critical and would strongly influence the final polymer properties, particularly the molecular weight.
In Situ Initiator Formation for Controlled Polymerization
The inherent instability of many peroxydicarbonates presents handling and safety challenges. One advanced method to overcome this is the in situ formation of the initiator within the polymerization system itself. This technique offers a way to control the polymerization rate by carefully managing the concentration of the reactants that form the initiator. specialchem.com
A patented process describes a method for polymerizing vinyl chloride where the peroxydicarbonate initiator is generated in situ. specialchem.com The process works in an aqueous dispersion system (such as suspension or emulsion) and involves two key components:
An alkyl chloroformate (e.g., tridecyl chloroformate) is dissolved in the monomer (oil) phase.
A peroxide (e.g., hydrogen peroxide or sodium peroxide) is dissolved in the water phase.
When the two phases are mixed under agitation, the chloroformate and the peroxide react at the interface to form the organic peroxydicarbonate. This newly formed initiator then decomposes almost immediately at the reaction temperature, generating the free radicals needed for polymerization. specialchem.com The rate of polymerization is effectively controlled by adjusting the concentration of either the chloroformate in the monomer phase or the peroxide in the aqueous phase. specialchem.com This method avoids the need to handle and store large quantities of potentially hazardous peroxide initiators and allows for a more controlled, less explosive polymerization process compared to adding the pre-formed initiator at the start. specialchem.com
Control over Polymer Architecture and Molecular Weight Distribution
In conventional free-radical polymerization, such as that of vinyl chloride, the polymer architecture is largely limited to linear or branched chains, and the primary controllable feature is the molecular weight. The molecular weight distribution (MWD) is also a key parameter.
For PVC, the molecular weight is predominantly controlled by the polymerization temperature. mtrjem.comchina-me.com This is due to the high rate of chain transfer to the monomer, which is a temperature-dependent termination step. mtrjem.comresearchgate.net As the polymerization temperature increases, the rate of chain transfer to the monomer increases more rapidly than the rate of propagation, resulting in the formation of shorter polymer chains and thus a lower average molecular weight. mtrjem.com
The role of an initiator like this compound is to enable the polymerization to proceed at a desired temperature with an efficient reaction rate. The selection of an initiator is based on its half-life—the time it takes for half of the initiator to decompose at a specific temperature. nouryon.com An initiator should ideally have a half-life of about two hours at the chosen reaction temperature to optimize the reaction time. free.fr By selecting this compound or a similar long-chain peroxydicarbonate, manufacturers can run the polymerization at the specific low temperatures (e.g., 45-65°C) required to produce high molecular weight PVC. mtrjem.comnouryon.com
While the initiator choice sets the temperature and thus indirectly controls the molecular weight, it generally does not, in this type of polymerization, lead to a narrow MWD (low polydispersity index, PDI). Conventional free-radical polymerization typically produces polymers with a PDI of around 2.0 or higher. windows.net Studies using initiator mixtures in PVC production have shown that while particle morphology can be significantly affected, the MWD is not substantially changed compared to a control process. researchgate.net Achieving more complex architectures or very narrow MWDs requires specialized techniques like controlled or living radical polymerization (e.g., NMP, ATRP, RAFT), which are not the standard methods for which this compound is used. researchgate.net
Influence on Chain Length and Branching Topologies
The molecular structure of an initiator and the conditions of polymerization significantly dictate the architecture of the resulting polymer, including its chain length and branching. Longer polymer chains generally lead to higher melting points and tensile strengths due to increased entanglement and intermolecular forces. tutorchase.com Conversely, the presence of branching can disrupt the close packing of polymer chains, leading to lower density and crystallinity. tutorchase.com
In the context of polypropylene (B1209903) (PP), a widely used thermoplastic, introducing long-chain branching (LCB) can enhance its melt strength, a critical property for processes like thermoforming and foaming. mdpi.commdpi.com Peroxydicarbonates (PODICs), including those with long aliphatic side chains like this compound, have been identified as effective agents for inducing LCB in linear polypropylene through a post-reactor process. mdpi.com This modification is achieved through a combination of chain scission and recombination following the radical activation of the polypropylene macromolecules. mdpi.com
The effectiveness of DTDPC in creating LCB structures is influenced by the molar mass of the initial linear polymer. Studies have shown that higher molar mass polypropylene undergoes more significant chain scission during the LCB process compared to lower molar mass grades. mdpi.com This results in a notable difference in the number of branches, which in turn affects the material's behavior in elongational flow. mdpi.com The introduction of LCB using peroxydicarbonates has been shown to introduce strain-hardening behavior to polypropylene, a desirable characteristic for many applications. mdpi.commdpi.com
Table 3: Interactive Data Table on the Effect of Initiator Type on Polypropylene Modification
| Peroxide Type | Extrusion Temperature (°C) | Strain Hardening Observed | Impact on Mechanical Properties | Reference |
| Dimyristyl peroxydicarbonate (PODIC C126) | 180 | Yes | Maintained or Improved | mdpi.com |
| Dimyristyl peroxydicarbonate (PODIC C126) | 240 | Yes | Maintained or Improved | mdpi.com |
| Dilauroyl peroxide (LP) | 180 | Yes | Improved Tensile Strength | mdpi.com |
| Dilauroyl peroxide (LP) | 240 | Yes | Improved Tensile Strength | mdpi.com |
| tert-Butylperoxy isopropylcarbonate (BIC) | 180 | Yes | - | mdpi.com |
| tert-Butylperoxy 2-ethylhexyl carbonate (BEC) | 180 | Yes | - | mdpi.com |
| tert-Amylperoxy 2-ethylhexylcarbonate (AEC) | 180 | Yes | - | mdpi.com |
End-Group Functionalization and Telechelic Polymer Synthesis
Telechelic polymers, which are polymers possessing reactive functional groups at both ends of their chains, are highly valuable as precursors for creating more complex macromolecular structures such as block copolymers and polymer networks. mdpi.comrsc.org The synthesis of these materials often relies on controlled polymerization techniques that allow for the precise placement of these functional end-groups. rsc.org
The decomposition of initiators like this compound can lead to the incorporation of initiator fragments as end-groups on the polymer chains. This process provides a pathway for end-group functionalization. While direct studies detailing the use of DTDPC for telechelic synthesis are not prevalent in the provided search results, the general principle of using functional initiators is a well-established strategy. epo.org For example, the oligomerization of fluorinated monomers has been initiated by functional dibenzoyl peroxide to create telechelic fluoropolymers. epo.org
The synthesis of telechelic polymers can be challenging, as post-polymerization modification methods can sometimes suffer from incomplete conversion, and the resulting functional linkages may not always be stable. nih.gov Therefore, methods that allow for the direct synthesis of telechelic polymers with a high degree of end-group functionality are of significant interest. epo.org
Synergistic Effects of Co-Initiators and Redox Systems in Radical Polymerization
The efficiency and control of radical polymerization can be enhanced by using a combination of initiators or by employing redox initiation systems. Redox initiation involves a pair of compounds, an oxidizing agent and a reducing agent, that react to generate free radicals at temperatures lower than the thermal decomposition temperature of either component alone. cmu.edursc.org This method is particularly advantageous for polymerizations that need to be conducted under mild conditions. cmu.edu
Peroxides are commonly used as the oxidizing agent in redox systems. cmu.edu The combination of a peroxide with a reducing agent can significantly accelerate the rate of polymerization. cmu.edu For instance, the combination of isobutyric anhydride (B1165640) and hydrogen peroxide can initiate the polymerization of vinyl chloride. prepchem.com Similarly, diethyl pyrocarbonate and hydrogen peroxide can also act as an initiator system. prepchem.com By using a combination of such systems, a more continuous and controlled polymerization can be achieved. prepchem.com
The use of co-initiators allows for a broader range of reaction conditions and can provide better control over the polymerization process. While the specific use of this compound in documented redox systems was not found in the search results, the general principle suggests its potential applicability as the peroxide component in such systems, especially in non-aqueous environments due to its solubility characteristics. ontosight.ai
Role in Advanced Materials Science and Engineering
Thermosetting Resin Curing and Crosslinking Mechanisms
Thermosetting resins are polymers that, during the curing process, form a highly crosslinked, three-dimensional network structure. This process transforms the material from a liquid or malleable solid into a rigid, insoluble polymer. compositeskn.org The curing of thermoset polymers is a critical step that determines their final mechanical properties. compositeskn.org Peroxides, including peroxydicarbonates, are commonly used as curing agents. nouryon.com
The crosslinking mechanism initiated by peroxides generally involves three primary steps: researchgate.net
Initiation: The peroxide decomposes upon heating, generating free radicals. researchgate.net
Hydrogen Abstraction: These highly reactive free radicals abstract hydrogen atoms from the polymer chains, creating active sites on the polymer backbone. researchgate.net
Crosslinking: The polymer radicals then combine to form covalent crosslinks, resulting in a robust, three-dimensional network. researchgate.net
The concentration of the peroxide and the curing temperature significantly influence the kinetics and thermodynamics of the crosslinking reaction. mdpi.com An increase in peroxide concentration generally accelerates the curing process. mdpi.com This crosslinked structure imparts desirable characteristics to the final product, such as high-temperature resistance and good elastic behavior. researchgate.net
Reactive Extrusion for Polypropylene (B1209903) Melt Strength Enhancement
Polypropylene (PP) is a widely used thermoplastic polymer, but its linear structure can limit its melt strength, which is crucial for processes like thermoforming and foaming. researchgate.net Reactive extrusion is a technique used to modify polymers in the molten state within an extruder. mdpi.com The use of peroxydicarbonates, such as ditridecyl peroxydicarbonate, in the reactive extrusion of polypropylene is a promising method for enhancing its melt strength. mdpi.comresearchgate.net
The process involves introducing long-chain branches (LCB) onto the linear polypropylene backbone. researchgate.net The peroxydicarbonate acts as a free-radical initiator, leading to a combination of chain scission and recombination that results in the formation of a branched structure. mdpi.comresearchgate.net This modification leads to a material often referred to as high melt strength polypropylene (HMS-PP). researchgate.netnouryon.com
Key Research Findings on Polypropylene Melt Strength Enhancement:
| Peroxide Type | Extrusion Temperature (°C) | Key Observation | Reference |
| Dimyristyl peroxydicarbonate (PODIC C126) | 180 and 240 | Showed promising results for creating long-chain branching in polypropylene. | mdpi.com |
| Dicetyl-peroxydicarbonate (PODIC) | Not specified | Improved melt strength and mechanical properties of polypropylene. | researchgate.net |
| Peroxydicarbonates (general) | 150-300 | Effective in enhancing the melt strength of polypropylene through thermal treatment. | google.comgoogle.com |
Studies have shown that peroxydicarbonates with larger or non-linear alkyl groups can result in polypropylene with a higher degree of branching and faster strain hardening. researchgate.net The concentration of the peroxydicarbonate is a critical parameter, with an optimal concentration providing the best balance of properties. researchgate.net
Development of Polymer Composites and Specialized Coatings
Polymer composites are materials where a polymer matrix is reinforced with another material, such as fibers or particles, to enhance its properties. Peroxides can play a role in the creation of these composites by promoting adhesion between the polymer matrix and the reinforcement, as well as by crosslinking the matrix itself. The use of peroxides can lead to improved mechanical properties in the final composite material. researchgate.net For instance, the addition of dicumyl peroxide in polylactic acid (PLA) and polybutylene succinate (B1194679) (PBS) blend foams was found to increase melt viscosity, indicating improved compatibility between the two polymers. researchgate.net
In the realm of specialized coatings, peroxides are utilized in the curing of various resin systems to create protective and functional surfaces. osti.gov For example, peroxydicarbonates are used in the polymerization of acrylates and methacrylates, which are components of many advanced coatings. nouryon.com These coatings can offer resistance to extreme temperatures, chemicals, and abrasion. osti.gov The curing process, initiated by peroxides, is essential for developing the robust, crosslinked network that provides these protective properties. specialchem.com
Emerging Applications in High-Performance Polymer Synthesis
The synthesis of high-performance polymers often requires precise control over the polymerization process to achieve desired molecular architectures and properties. symeres.com this compound and other peroxydicarbonates serve as initiators in the (co)polymerization of various monomers, including vinyl chloride and vinylidene chloride. nouryon.comgoogle.com
One area of emerging interest is the development of polymers with tailored properties for specific advanced applications. For example, the synthesis of ferroelectric polymers with enhanced elasticity has been achieved through controlled crosslinking. the-innovation.org While this specific study did not use this compound, it highlights the importance of crosslinking in creating high-performance materials. The ability of peroxides to initiate polymerization and induce crosslinking makes them valuable tools in the synthesis of novel polymers for fields such as electronics and medicine. symeres.comevitachem.com
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations of Peroxydicarbonate Electronic Structure and Decomposition Energetics
Quantum chemical calculations, particularly density functional theory (DFT) and Møller-Plesset perturbation theory, are pivotal in elucidating the electronic structure and decomposition pathways of peroxydicarbonates. acs.orgnih.gov These computational methods allow for the investigation of molecular geometries, electronic properties, and the energetics of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. jseepublisher.comkuleuven.be
Studies on analogous dialkyl peroxydicarbonates reveal that the nature of the alkyl group (R) in the RC(O)O-O(O)CR structure significantly influences the decomposition mechanism and energy barriers. acs.orgnih.gov For peroxydicarbonates with electron-donating alkyl groups, two primary stepwise decomposition pathways have been identified: a one-bond cleavage of the O-O bond to form a carboxyl radical pair, and a two-bond cleavage involving the simultaneous breaking of the O-O bond and one of the R-C bonds. acs.orgnih.gov In contrast, initiators with electron-withdrawing groups tend to favor the two-bond cleavage pathway. acs.orgnih.gov
The electronic structure of the peroxydicarbonate molecule is characterized by the relatively weak peroxide (O-O) bond, which is prone to homolytic cleavage upon thermal or photochemical induction, generating reactive radicals. The distribution of highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) is crucial in understanding the molecule's reactivity and potential reaction sites. mdpi.com Computational models can predict these orbitals and their energy levels, offering a detailed picture of the electronic landscape. mdpi.com
The energetics of decomposition, specifically the activation energy, are a key output of these quantum chemical calculations. acs.orgresearchgate.net Geometrical and energetic analyses of various peroxydicarbonates have shown that despite structural similarities, the decomposition energy barriers can differ significantly depending on the electronic nature of the alkyl substituents. acs.orgnih.gov This data is critical for predicting the thermal stability and initiation efficiency of peroxydicarbonates like ditridecyl peroxydicarbonate in polymerization processes.
Table 1: Comparison of Decomposition Pathways for Peroxydicarbonates
| Alkyl Group Type | Predominant Decomposition Pathway(s) | Key Characteristics |
| Electron-Donating | One-bond (O-O) cleavage and Two-bond (O-O and R-C) cleavage acs.orgnih.gov | Formation of carboxyl radicals as intermediates. acs.org |
| Electron-Withdrawing | Two-bond (O-O and R-C) cleavage acs.orgnih.gov | Favors simultaneous bond breaking. acs.org |
Molecular Dynamics Simulations of Radical Propagation and Polymer Growth
Molecular dynamics (MD) simulations provide a powerful tool for investigating the dynamic processes of radical propagation and polymer chain growth initiated by the decomposition of peroxides like this compound. researchgate.netnih.gov These simulations model the movement and interactions of atoms and molecules over time, offering a microscopic view of the polymerization process that is complementary to experimental observations. mdpi.comlumi-supercomputer.eu
Once initiating radicals are formed from the decomposition of this compound, they react with monomer units to start the polymer chain. MD simulations can track the trajectory of these radicals and their subsequent reactions with monomers, elucidating the kinetics and mechanisms of chain initiation and propagation. researchgate.net The simulations can account for factors such as solvent effects, temperature, and monomer concentration, providing a comprehensive picture of the polymerization environment. lumi-supercomputer.eu
The insights gained from MD simulations are crucial for designing and optimizing polymerization processes. nih.gov By understanding how initiator-derived radicals behave and how polymer chains grow at the molecular level, it is possible to better control polymer properties such as molecular weight, branching, and microstructure. researchgate.net
Reaction Pathway Analysis and Transition State Modeling of Initiation Events
The initiation of polymerization by this compound begins with its thermal decomposition, a process that can be meticulously studied through reaction pathway analysis and transition state modeling. acs.orgresearchgate.net These computational techniques map out the potential energy surface of the decomposition reaction, identifying the most energetically favorable routes from the reactant (peroxydicarbonate) to the products (radicals). acs.org
A critical element of this analysis is the identification of transition states, which are the highest energy points along the reaction coordinate. researchgate.netbeilstein-journals.org The structure and energy of the transition state determine the activation energy of the reaction and, therefore, the rate of radical formation. researchgate.net For peroxydicarbonates, computational studies have explored the transition states for both one-bond and two-bond cleavage mechanisms. acs.orgnih.gov
The nature of the solvent can also play a significant role in the decomposition pathway and is a factor that can be incorporated into advanced computational models. acs.org For instance, the decomposition of diacetyl peroxide has been shown to be influenced by the solvent, with dilute solutions favoring a first-order decomposition. researchgate.net While specific studies on this compound are not prevalent, the principles derived from similar peroxides are applicable.
By modeling the entire reaction pathway, from the initial peroxydicarbonate molecule through the transition state to the resulting radicals, a comprehensive understanding of the initiation event is achieved. This knowledge is not only fundamental to understanding the polymerization process but also has practical implications for the storage and handling of peroxides, as it can help predict their thermal stability. nih.govchemicalbook.com
Structure-Reactivity Relationships within the Peroxydicarbonate Initiator Class
Computational studies have been instrumental in establishing structure-reactivity relationships within the broader class of peroxydicarbonate initiators. nih.gov By systematically varying the structure of the alkyl or aryl groups attached to the peroxydicarbonate core and calculating the corresponding decomposition energetics, researchers can discern trends that govern initiator performance. nih.govnih.gov
A key finding is that the electronic properties of the substituents have a profound impact on the rate of decomposition. acs.orgnih.gov Electron-donating groups tend to stabilize the resulting radicals, lowering the activation energy for decomposition and leading to faster initiation at lower temperatures. acs.org Conversely, electron-withdrawing groups can increase the decomposition energy barrier. acs.orgnih.gov This relationship allows for the fine-tuning of initiator reactivity by modifying its chemical structure.
Computational analysis of a range of peroxide oxidants has highlighted that peroxycarbonate structures are promising due to their predicted initiation kinetics, which stem from higher electrophilicity and stronger resonance. nih.gov However, their lower thermal stability can be a practical limitation. nih.gov This trade-off between reactivity and stability is a central theme in the design of effective polymerization initiators.
The insights from these structure-activity relationship studies are invaluable for the rational design of new peroxydicarbonate initiators with tailored properties. nih.gov For example, if a polymerization process requires initiation at a specific temperature, computational screening of various peroxydicarbonate structures can identify candidates with the desired decomposition kinetics, accelerating the development of new and improved initiator systems.
Analytical and Characterization Techniques for Polymerization Systems
Spectroscopic Methodologies for Monitoring Radical Concentration and Polymerization Progress
Spectroscopic techniques are indispensable for real-time monitoring of polymerization reactions. While direct measurement of the concentration of transient radical species is challenging, various spectroscopic methods can track the consumption of monomers and the formation of polymer, providing indirect but valuable information about the polymerization progress.
In polymerization systems, techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed. nih.govrqmplus.com FTIR can monitor the disappearance of the characteristic absorption bands of the monomer's vinyl group, offering a way to follow the conversion of monomer to polymer over time. nih.gov NMR spectroscopy, particularly proton NMR (¹H NMR), provides detailed information about the chemical structure of the polymer and can be used to quantify the remaining monomer concentration, thus tracking the polymerization kinetics. researchgate.netresearchgate.net
For more direct, albeit complex, analysis of radical species, Electron Paramagnetic Resonance (EPR) spectroscopy can be utilized. researchgate.net While not a routine monitoring tool, EPR is a powerful research technique for studying the types of radicals present and their relative concentrations, which is crucial for understanding the initiation and termination mechanisms in polymerization reactions initiated by peroxides like ditridecyl peroxydicarbonate. researchgate.net
Fluorescence spectroscopy, using specific probes, can also be employed to monitor changes in the local microenvironment during polymerization. core.ac.uk These probes can be sensitive to the increasing viscosity and decreasing free volume as the reaction proceeds, offering insights into the gel effect and vitrification. core.ac.uk
Chromatographic Techniques for Molecular Weight Distribution and Copolymer Composition Analysis
The molecular weight and its distribution are fundamental properties of a polymer that significantly influence its mechanical and physical characteristics. lcms.cz Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these parameters. lcms.czsepscience.com GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. lcms.czresearchgate.net Advanced GPC systems can be coupled with multiple detectors, such as refractive index (RI), UV, and light scattering detectors, to obtain more accurate and comprehensive data. lcms.czlcms.cz
For copolymers, which are formed when two or more different monomers are polymerized together, it is also crucial to determine the copolymer composition. High-Performance Liquid Chromatography (HPLC) can be used for this purpose. nih.govlcms.cz By separating the polymer based on its chemical composition, HPLC can provide information on the relative amounts of each monomer incorporated into the polymer chains. nih.gov In some cases, Gas Chromatography (GC) can be used to analyze residual monomers or other volatile components in the polymer sample. researchgate.net
The combination of different chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), can provide even more detailed characterization of complex polymers, separating them by both molecular weight and chemical composition. nih.gov
Calorimetric Studies (e.g., Differential Scanning Calorimetry) for Polymerization Kinetics and Thermodynamics
Isothermal DSC experiments, where the temperature is held constant, can be used to monitor the rate of polymerization directly from the heat flow signal. nih.gov The total heat evolved during the reaction is proportional to the total monomer conversion. Non-isothermal DSC, where the sample is heated at a constant rate, can be used to determine the activation energy of the polymerization reaction. core.ac.uk
DSC is also instrumental in characterizing the thermal properties of the resulting polymer, such as the glass transition temperature (Tg), which is a critical parameter for determining the polymer's application range. aps.org The Tg can be influenced by factors such as molecular weight and the degree of branching, which are in turn affected by the polymerization conditions and the initiator used. aps.org
Pyrolysis Combustion Flow Calorimetry (PCFC) is another calorimetric technique that can provide information on the combustion behavior of the resulting polymers. vu.edu.au
Rheological Characterization of Polymer Solutions and Melts Post-Polymerization
Rheology is the study of the flow and deformation of materials, and it is crucial for understanding the processability and end-use performance of polymers. uobabylon.edu.iqresearchgate.net Rheological measurements provide insights into the viscoelastic properties of polymer solutions and melts, which are strongly dependent on molecular weight, molecular weight distribution, and chain architecture (e.g., branching). researchgate.netmdpi.com
Rotational rheometers are commonly used to measure the viscosity and viscoelastic moduli (storage modulus G' and loss modulus G'') of polymer melts and solutions as a function of shear rate or frequency. nih.govkit.edu These measurements can reveal important information about the polymer's behavior under different processing conditions. For instance, the presence of long-chain branching, which can be introduced by certain initiators or polymerization conditions, can significantly affect the melt elasticity and strain hardening behavior, which is important for processes like film blowing and foaming. mdpi.comnih.gov
Extensional rheology, which measures the resistance of a material to stretching, is also a valuable tool for characterizing polymers, particularly for applications where the material undergoes significant deformation, such as in fiber spinning and injection molding. nih.govuobabylon.edu.iq
The rheological properties of polymers are critical for optimizing processing parameters and predicting the performance of the final product. uobabylon.edu.iq
Future Research Directions and Unresolved Challenges
Rational Design of Next-Generation Peroxydicarbonate Initiators with Tailored Reactivity
A primary challenge in free-radical polymerization is achieving precise control over the initiation process, which dictates the final polymer properties. While ditridecyl peroxydicarbonate is effective, future research will focus on the rational design of new peroxydicarbonate molecules to offer tailored reactivity, improved safety profiles, and enhanced efficiency.
The decomposition kinetics of peroxydicarbonates are sensitive to the structure of the alkyl groups. This provides a direct avenue for molecular engineering. The goal is to design initiators that operate efficiently at lower temperatures, reducing energy consumption and minimizing side reactions like chain transfer and crosslinking, which can be problematic at higher temperatures. google.com For instance, the introduction of specific functional groups onto the tridecyl chains could modulate the stability of the O-O bond. A key area of investigation is the synthesis of asymmetric peroxydicarbonates, which could offer unique decomposition pathways and reactivity profiles compared to their symmetric counterparts. osti.gov
Recent advancements in understanding amine-peroxide redox mechanisms offer a blueprint for designing activated initiation systems. nih.gov Exploring redox pairs for peroxydicarbonates, including this compound, could enable polymerization at even lower temperatures, a significant advantage for producing high-molecular-weight or heat-sensitive polymers. google.comresearchgate.net Research into redox systems involving peroxydicarbonates and specific dialkylaminosulfonic acid salts has shown promise for polymerizing monomers at temperatures as low as 0°C. google.com
Table 1: Factors Influencing Peroxydicarbonate Initiator Reactivity for Rational Design
| Design Factor | Desired Outcome | Research Approach |
| Alkyl Chain Modification | Tailored decomposition rate (half-life) at specific temperatures. | Synthesis of peroxydicarbonates with varying chain lengths and functional groups. |
| Asymmetric Structures | Novel reactivity and solubility profiles. | Development of synthetic routes for asymmetric peroxydicarbonates. |
| Redox Activation | Initiation at significantly lower temperatures. | Identification of effective redox co-initiators (e.g., amines, metal salts). researchgate.net |
| Solubility Tuning | Compatibility with diverse polymerization media (e.g., mini-emulsion, bulk). | Introduction of hydrophilic or lipophilic moieties onto the alkyl chains. |
Exploration of Novel Monomer Systems and Complex Polymer Architectures
The application of this compound has traditionally been focused on conventional monomers like vinyl chloride. pergan.com A significant future direction is to explore its utility with a broader range of monomers, including functional and bio-based monomers, to create advanced materials. google.comdiva-portal.org The low decomposition temperature of many peroxydicarbonates makes them suitable for polymerizing monomers that may be unstable at higher temperatures. google.com
The synthesis of complex polymer architectures—such as block copolymers, star polymers, and graft copolymers—represents a major frontier in polymer science. nih.govwiley.commdpi.comnumberanalytics.com While living radical polymerization (LRP) techniques are often the methods of choice for these architectures, there is an opportunity to investigate how conventional initiators like this compound can be used in controlled processes. For example, using peroxydicarbonates in miniemulsion polymerization can create well-defined nanoparticles and latexes. numberanalytics.com Further research could focus on initiator-functionalized polymers, where a polymer chain is terminated with a peroxydicarbonate group, allowing it to act as a macroinitiator for the synthesis of block copolymers.
The free-radical (co)polymerization of multivinyl monomers using initiators like peroxydicarbonates provides a direct route to manipulate chain topology and functionality, leading to everything from cyclized chains to crosslinked networks. nih.gov Understanding and controlling the kinetics of these complex reactions is a key challenge that will unlock new materials. nih.gov
Integration of Advanced Computational Modeling for Predictive Polymerization Control
Computational modeling is becoming an indispensable tool for understanding and optimizing polymerization reactions. Microkinetic modeling, in particular, can provide deep insights into the elementary reaction steps, including initiation, propagation, termination, and side reactions. acs.org
For peroxydicarbonate-initiated systems, models have been successfully developed to predict the evolution of monomer conversion, molar mass distribution, and the formation of structural defects in polymers like PVC. acs.org These models account for diffusion limitations and can simulate industrially relevant conditions. A key challenge is to obtain accurate kinetic parameters for each elementary step. Future work should focus on expanding these models to this compound and other, more complex monomer systems.
A significant opportunity lies in combining computational chemistry with kinetic modeling. Quantum chemical calculations can predict the decomposition rates of novel, rationally designed peroxydicarbonate initiators before they are synthesized. nih.gov This predictive capability can accelerate the discovery of next-generation initiators with tailored properties. By understanding how structural variations in the peroxide molecule affect radical generation kinetics, it becomes possible to design initiators for specific needs, such as accelerated polymerization rates for rapid manufacturing processes. nih.gov
Table 2: Parameters for Microkinetic Modeling of Peroxydicarbonate-Initiated Polymerization
| Parameter | Significance | Method of Determination |
| Initiator Decomposition Rate Constant (k_d) | Determines the rate of radical generation. | Experimental (e.g., DSC) or Computational (e.g., DFT). nih.gov |
| Initiator Efficiency (f) | Fraction of radicals that start a polymer chain. | Estimated from kinetic models coupled with experimental data. |
| Propagation Rate Constant (k_p) | Governs the rate of polymer chain growth. | Pulsed-laser polymerization, experimental measurements. |
| Termination Rate Constant (k_t) | Controls the cessation of chain growth and molecular weight. | Experimentally derived, often complex and diffusion-controlled. |
| Chain Transfer Constants | Accounts for reactions that limit molecular weight. | Measured experimentally for specific monomer/transfer agent systems. |
This table is based on general principles of polymerization modeling and findings from related systems. acs.orgethernet.edu.et
Development of Sustainable and Bio-Based Polymerization Approaches Utilizing Peroxydicarbonate Chemistry
The polymer industry is under increasing pressure to adopt more sustainable practices, including the use of renewable feedstocks and greener processes. nih.govresearchgate.net This presents both a challenge and an opportunity for peroxydicarbonate chemistry. Future research will increasingly focus on using initiators like this compound for the polymerization of bio-based monomers derived from sources like itaconic acid or levulinic acid. diva-portal.org
The goal is to create bio-based polymers that can replace or even outperform their petroleum-derived counterparts. researchgate.net The compatibility of peroxydicarbonate initiators with various polymerization techniques, including suspension and emulsion, is an advantage, as these methods often use water as a continuous phase, reducing the need for volatile organic solvents. pergan.comdiva-portal.org
Q & A
Q. What experimental methods are recommended for determining the thermal decomposition kinetics of ditridecyl peroxydicarbonate?
Differential Scanning Calorimetry (DSC) is a robust method for studying decomposition kinetics. By analyzing heat flow during decomposition, Arrhenius parameters (activation energy, pre-exponential factor) can be derived from a single run. This approach has been validated for similar peroxydicarbonates like diisopropyl peroxydicarbonate, where DSC data aligned with first-order decomposition models . For accuracy, ensure controlled heating rates (e.g., 2–10°C/min) and inert atmospheres to suppress side reactions.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Due to its self-accelerating exothermic decomposition risk, storage at ≤-10°C is critical to prevent thermal runaway. Use diluents (e.g., Type A or B) to stabilize concentrations ≤52%, as higher concentrations (>77%) require specialized containment . Lab work should employ blast shields, remote handling tools, and protocols for rapid cooling (e.g., dry ice baths). Hazard classifications align with UN3115 (organic peroxide, Packing Group II) .
Q. How is this compound synthesized, and what purity considerations apply?
Synthesis typically involves reacting acyl chlorides with hydrogen peroxide under controlled pH and temperature. For example, diisopropyl peroxydicarbonate is synthesized via sodium carbonate-mediated reactions, with impurities removed via low-temperature recrystallization . Purity (>90%) is confirmed via HPLC or iodometric titration, as trace moisture or metals can catalyze premature decomposition .
Advanced Research Questions
Q. How do crosslinking mechanisms differ when this compound initiates polymerization compared to other peroxydicarbonates?
Crosslinking efficiency depends on radical stability and fragmentation pathways. For instance, di(2-ethylhexyl) peroxydicarbonate generates both primary alkoxycarbonyloxyl radicals and decarboxylated species via 1,5-hydrogen shifts, leading to varied chain-end structures . Kinetic modeling (e.g., Batch-Macosko framework) can quantify initiator efficiency (f) and active radical fractions (Fact) in systems like diallyl isophthalate polymerization .
Q. What analytical techniques resolve contradictions in reported decomposition pathways for peroxydicarbonates?
Electrospray Ionization Mass Spectrometry (ESI-MS) is pivotal for identifying end-group structures. In di-2-ethylhexyl peroxydicarbonate, ESI-MS distinguishes primary radicals (2-ethylhexoxy carbonyloxyl) from decarboxylated moieties, resolving discrepancies in proposed mechanisms . Gas chromatography (GC) paired with crossover experiments (e.g., mixed initiators) further clarifies fragmentation vs. recombination pathways .
Q. Can this compound enable controlled radical polymerization in non-traditional solvents like supercritical CO2?
Yes. Diethyl peroxydicarbonate (DEPDC) has successfully initiated vinylidene fluoride polymerization in supercritical CO2, achieving high molecular weight polymers with narrow dispersity (Đ < 1.5) . Key parameters include pressure (>74 bar), temperature (40–60°C), and CO2-philic stabilizers (e.g., poly(dimethylsiloxane)) to prevent phase separation.
Q. How do ionic liquid environments affect the reactivity of peroxydicarbonate-derived radicals?
In ionic liquids (e.g., [bmim][HFP]), superoxide (O2<sup>•−</sup>) reacts with CO2 to form peroxydicarbonate ions (C2O6<sup>2−</sup>), altering redox kinetics. Cyclic voltammetry shows irreversible oxidation peaks at −1.2 V (vs. Ag/AgCl), suggesting stabilized radical intermediates . This environment may suppress undesired side reactions in electropolymerization.
Q. What computational models predict initiator efficiency and radical lifetimes in complex polymerization systems?
Monte Carlo simulations coupled with density functional theory (DFT) calculate bond dissociation energies (BDEs) and radical stabilization. For dicyclohexyl peroxydicarbonate, BDEs ~120 kJ/mol correlate with half-lives (t1/2) of 10 hr at 70°C . Machine learning models (e.g., Template_relevance Reaxys) can optimize reaction conditions for novel peroxydicarbonates by training on historical kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
